

In-Vivo Efficacy of DC260126 in Metabolic Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DC260126

Cat. No.: B1669872

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This guide provides a comparative analysis of the in-vivo efficacy of **DC260126**, a small molecule antagonist of the G-protein-coupled receptor 40 (GPR40), based on published preclinical studies. The data presented herein focuses on the effects of **DC260126** in established animal models of obesity and type 2 diabetes.

Overview of DC260126

DC260126 is an antagonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic β -cells and is involved in the regulation of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs). By antagonizing this receptor, **DC260126** is hypothesized to modulate insulin secretion and sensitivity, offering a potential therapeutic avenue for metabolic disorders.

In-Vivo Efficacy Data

The following tables summarize the key quantitative data from in-vivo studies of **DC260126** in obese Zucker rats and db/db mice. These studies primarily compare the effects of **DC260126** to a vehicle control.

Table 1: Effects of DC260126 in Obese Zucker Rats

Parameter	Vehicle Control	DC260126 (6 mg/kg)	% Change vs. Vehicle	p-value	Reference
Serum Insulin	Data not specified	Significantly decreased	-	< 0.05	[1]
Insulin Tolerance	Data not specified	Improved	-	< 0.05	[1]
Blood Glucose	No significant difference	No significant difference	-	NS	[1]
Glucose Tolerance	No significant difference	No significant difference	-	NS	[1]
Body Weight	No significant difference	No significant difference	-	NS	[1]
Food Intake	No significant difference	No significant difference	-	NS	[1]
Plasma Lipids	No significant difference	No significant difference	-	NS	[1]
Liver Akt Phosphorylation	Data not specified	Increased	-	< 0.05	[1]

NS: Not Significant

Table 2: Effects of DC260126 in db/db Mice

Parameter	Vehicle Control	DC260126 (10 mg/kg)	% Change vs. Vehicle	p-value	Reference
Fasting Serum Insulin	~8 ng/mL	~5 ng/mL	~ -37.5%	< 0.05	[2]
Fasting Blood Glucose	~400 mg/dL	No significant difference	-	NS	[2]
Glucose Stimulated Insulin Secretion	Significantly higher	Significantly inhibited	-	< 0.05	[2]
Insulin Sensitivity	Impaired	Significantly improved	-	< 0.05	[2]
Pancreatic β -cell Apoptosis	Elevated	Significantly reduced	-	< 0.05	[2]
Body Weight Gain	No significant difference	No significant difference	-	NS	[2]
Daily Food Intake	No significant difference	No significant difference	-	NS	[2]

Experimental Protocols

Obese Zucker Rat Study

- Animal Model: Female obese (fa/fa) Zucker rats, 8 weeks of age.[1]
- Acclimation: Animals were housed in a 12:12 light-dark cycle with free access to a high-fat diet and water.[1]
- Treatment Groups:
 - Vehicle control (propylene glycol).[1]
 - **DC260126** (6 mg/kg body weight).[1]

- Administration: Intraperitoneal (i.p.) injection, once daily for 8 weeks.[1]
- Key Parameters Measured:
 - Body weight and food intake were monitored periodically.[1]
 - At the end of the 8-week treatment, blood was collected for measurement of serum insulin and lipids.[1]
 - Glucose tolerance and insulin tolerance tests were performed.[1]
 - Livers were excised for Western blot analysis of Akt phosphorylation.[1]

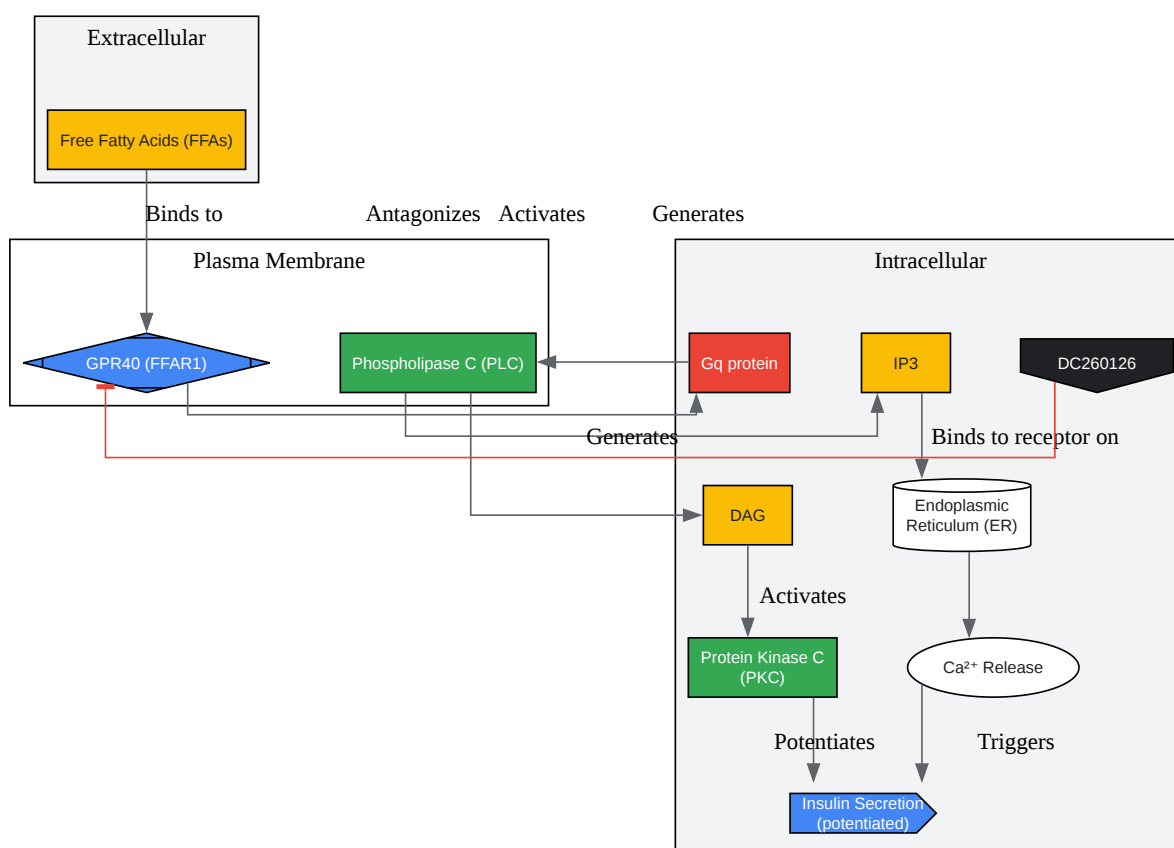
db/db Mice Study

- Animal Model: Male C57BL/KsJ-Lepdb (db/db) mice.[2]
- Acclimation: Mice were maintained in a 12-hour light-dark cycle at 23°C with free access to water and a regular chow diet.[2]
- Dose-Response Study:
 - Nine-week-old db/db mice were divided into four groups (n=6/group).[2]
 - Vehicle (5% DMSO in PBS) or **DC260126** (3, 10, 30 mg/kg) was administered once daily by tail vein injection for 5 days.[2]
 - Fasting serum insulin levels were measured.[2]
- Long-Term Study:
 - Six-week-old db/db mice were divided into two groups (n=8/group).[2]
 - Vehicle (5% DMSO in PBS) or **DC260126** (10 mg/kg) was administered once daily by tail vein injection for 24 days.[2]
- Key Parameters Measured:
 - Body weight and food intake were recorded regularly.[2]

- Fasting blood glucose was monitored weekly.[2]
- Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) were performed.[2]
- Pancreatic tissue was collected for immunohistochemistry to assess β -cell apoptosis.[2]

Visualizations

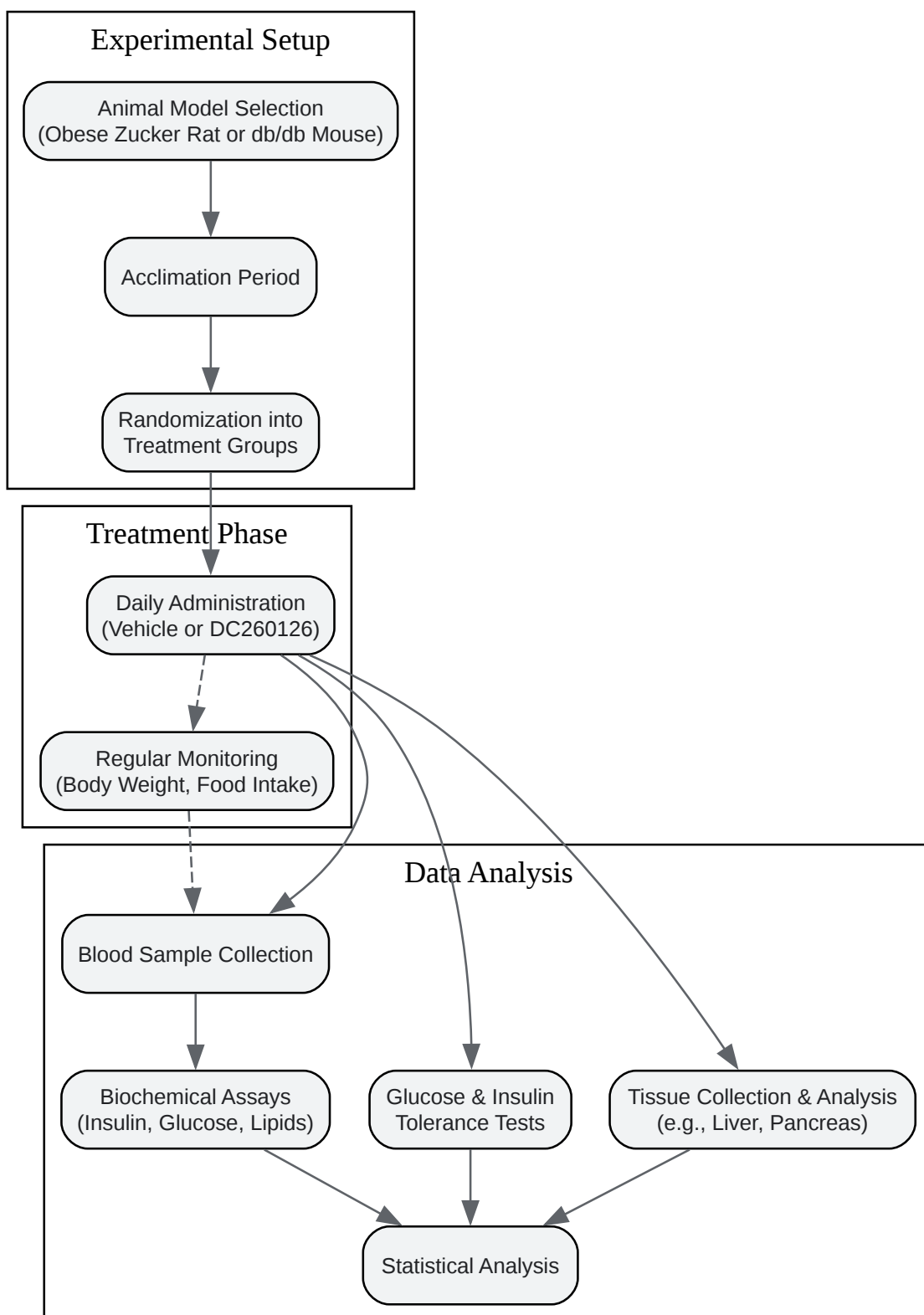
GPR40 Signaling Pathway in Pancreatic β -Cells



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Caption: GPR40 signaling pathway in pancreatic β-cells and the antagonistic action of DC260126.

Experimental Workflow for In-Vivo Studies



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Caption: Generalized experimental workflow for the in-vivo evaluation of **DC260126**.

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References

- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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